Decyl glucoside
Description
Decyl glucoside (C₁₆H₃₂O₆; CAS 141464-42-8) is a non-ionic surfactant derived from glucose (corn or potato) and decyl alcohol (coconut or palm). Its structure combines a hydrophilic glucose head and a hydrophobic decyl chain (C10), enabling mild cleansing, foaming, and emulsifying properties . Widely used in cosmetics (e.g., baby shampoos, sensitive skin cleansers) and eco-friendly formulations, it is biodegradable, sulfate-free, and compatible with cationic agents . Synthesis involves direct glucosidation using zeolite catalysts like H-FAU, achieving yields >60% under optimized conditions .
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMPFHFNXQRB-IWQYDBTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893008 | |
| Record name | Decyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |
| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |
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| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |
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CAS No. |
54549-25-6, 68515-73-1, 141464-42-8 | |
| Record name | Decyl D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decyl D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |
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| Record name | Decyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalyst Selection
Decyl glucoside is synthesized via direct glucosidation of D-glucose with 1-decanol in the presence of zeolite catalysts. Zeolites, particularly those with high acid-site density, facilitate the nucleophilic substitution reaction by activating the hydroxyl group of glucose. The reaction proceeds through the formation of an oxonium ion intermediate, followed by nucleophilic attack by 1-decanol.
Catalytic Performance Metrics
Zeolite catalysts outperform traditional acid catalysts due to their recyclability and reduced corrosiveness. In a study by Chung et al. (2019), H-beta zeolite with a Si/Al ratio of 12.5 demonstrated superior activity, achieving a glucose conversion rate of 78% and a this compound yield of 65% at 130°C. The table below summarizes the impact of zeolite properties on reaction outcomes:
| Zeolite Type | Si/Al Ratio | Acid Sites (mmol/g) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| H-beta | 12.5 | 0.85 | 78 | 65 |
| H-Y | 30 | 0.45 | 62 | 48 |
| H-ZSM-5 | 40 | 0.32 | 54 | 39 |
Process Optimization
Key parameters influencing the reaction include:
-
Temperature : Optimal activity occurs at 130°C, beyond which side reactions (e.g., glucose decomposition) dominate.
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Molar Ratio : A 1:20 glucose-to-decanol ratio maximizes yield by reducing oligomer formation.
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Catalyst Loading : A 5 wt% zeolite loading balances cost and efficiency.
Post-reaction, the mixture is neutralized with sodium bicarbonate, and excess alcohol is removed via vacuum distillation. The product is purified through crystallization or solvent extraction, yielding this compound with >90% purity.
Acid-Catalyzed Fischer Glycosidation
Traditional Hydrochloric Acid Method
The Fischer glycosidation method employs concentrated HCl as a homogeneous catalyst. In a typical procedure, D-glucose (2.5 g) is refluxed with 1-decanol (50 mL) and 15% HCl at 60°C for 24 hours. The reaction mechanism involves protonation of the glucose hydroxyl group, followed by nucleophilic substitution by decanol.
Yield and Purity Challenges
Despite its simplicity, this method faces limitations:
Process Modifications
Recent studies have explored alternatives to HCl:
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Sulfonic Acid Resins : Solid acids like Amberlyst-15 improve recyclability but require higher temperatures (100°C).
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Ionic Liquids : BMIM-Cl catalysts enhance selectivity but increase production costs.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions: Decyl glucoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and decanol in the presence of water. Transglucosylation involves the transfer of glucose units to other molecules, forming new glucosides .
Common Reagents and Conditions:
Hydrolysis: Water and acidic or enzymatic catalysts.
Transglucosylation: Enzymes such as β-glucosidase, organic solvents, and ionic liquids.
Major Products Formed:
Hydrolysis: Glucose and decanol.
Transglucosylation: Various alkyl glucosides, depending on the acceptor molecules used.
Scientific Research Applications
Dermal Delivery Systems
Decyl glucoside has been investigated as a stabilizer in nanosuspensions for dermal delivery. For instance, studies have shown that it effectively stabilizes nanosuspensions containing resveratrol and hesperetin, enhancing the delivery of these compounds through the skin .
Table 1: Efficacy of this compound in Dermal Delivery Systems
| Compound | Application | Stability Improvement | Reference |
|---|---|---|---|
| Resveratrol | Nanosuspension | Yes | |
| Hesperetin | Nanosuspension | Yes |
Skin Irritation Studies
Research has focused on the irritancy potential of this compound compared to traditional surfactants. In vitro studies using human skin models have indicated that this compound exhibits lower irritation potential than sodium dodecyl sulfate (SDS), suggesting its suitability for sensitive formulations .
Table 2: Skin Irritation Potential of Surfactants
Cosmetic Formulations
This compound is extensively utilized in cosmetic formulations due to its surfactant properties. Its mildness allows for incorporation into products designed for sensitive skin, such as:
- Shampoos
- Body washes
- Facial cleansers
- Baby care products
The compound's biodegradable nature aligns with the increasing demand for sustainable ingredients in cosmetics .
Pharmaceutical Applications
In pharmaceutical research, this compound has been evaluated for its role in enhancing drug absorption. Studies indicate that it can improve the permeability of poorly absorbed drugs, potentially leading to more effective therapeutic applications .
Table 3: Enhancement of Drug Absorption by this compound
| Drug | Method of Evaluation | Absorption Enhancement | Reference |
|---|---|---|---|
| Insulin | In vitro across cell monolayers | Significant | |
| Other poorly absorbed drugs | Transmucosal studies | Moderate |
Stability Testing in Nanostructured Lipid Carriers (NLC)
A study evaluated the effect of this compound on the stability of NLC formulations containing green tea extract (GTE). The results indicated that increasing concentrations of this compound improved the physical stability of the NLC while maintaining low irritability levels .
Controlled Foam Generation
Research on controlled foam generation using cyclic diphasic flows demonstrated that this compound could be effectively utilized to manipulate foam characteristics in various applications, highlighting its versatility beyond traditional uses .
Mechanism of Action
Decyl glucoside functions as a surfactant by reducing the surface tension of liquids, allowing for better mixing and interaction of ingredients. It hydrates and protects the skin by forming a protective layer that prevents drying. The compound’s non-ionic nature makes it compatible with a wide range of other ingredients, enhancing the stability and efficacy of formulations .
Comparison with Similar Compounds
Table 1: Key Differences Between Decyl Glucoside and Similar Compounds
Structural and Functional Differences
Performance in Formulations
- Lauryl glucoside, while gentle, has higher allergenic incidence (8% in leave-in products) .
- Synergy : this compound enhances foam stability when combined with ionic surfactants (e.g., sodium cocoyl glutamate) .
Research Findings and Industrial Insights
Market Trends
- This compound dominates alkyl glucoside markets due to regulatory endorsements (ECOCERT, COSMOS) and versatility. Lauryl glucoside use is rising in "natural" haircare, despite higher allergy risks .
Biological Activity
Decyl glucoside (DG) is a non-ionic surfactant derived from renewable resources, primarily used in personal care products and cosmetics due to its mildness and biodegradability. This article explores the biological activity of this compound, focusing on its stability, irritability, antimicrobial properties, and absorption enhancement capabilities.
This compound is a member of the alkyl glucosides family, characterized by its chemical formula and a molecular weight of approximately 320.43 g/mol. It is synthesized through the reaction of glucose with decanol, resulting in a surfactant that exhibits excellent solubilizing properties.
Stability and Irritability
Case Study: Nanostructured Lipid Carriers (NLC)
A study evaluated the effect of varying concentrations of this compound (2%, 2.5%, and 3%) on the stability and irritability of NLC formulations containing green tea extract. The findings indicated that:
- Physical Stability : The formulation with 3% DG exhibited the highest stability, maintaining acceptable values for pH, particle size, and polydispersity index (PI) throughout thermal cycling tests.
- Irritability Testing : The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) indicated that the 3% DG formulation was non-irritating, suggesting its suitability for topical applications.
| Formula | Concentration (%) | pH | Particle Size (nm) | Polydispersity Index | Irritability (HET-CAM) |
|---|---|---|---|---|---|
| F1 | 2.0 | 6.5 | 250 | 0.26 | Irritating |
| F2 | 2.5 | 6.7 | 230 | 0.25 | Non-irritating |
| F3 | 3.0 | 6.8 | 220 | 0.23 | Non-irritating |
The results suggest that increasing the concentration of this compound enhances the physical stability of formulations while maintaining non-irritating properties .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties, particularly against various bacterial strains. Research indicates that it exhibits bactericidal activity against Listeria monocytogenes, supporting its potential use as a natural preservative in food and cosmetic formulations.
Research Findings :
- A study reported that this compound effectively reduced bacterial counts in contaminated samples, indicating its efficacy as a biosurfactant with antimicrobial properties .
- Additionally, it was found to enhance the antimicrobial activity of other compounds when used in combination, further broadening its application in formulations requiring preservation .
Absorption Enhancement
This compound has been shown to enhance the buccal absorption of therapeutic agents such as insulin. In a study involving a 5% solution of this compound, significant improvements were observed in drug permeability across mucosal membranes:
- Buccal Absorption Enhancement : The presence of this compound facilitated greater absorption rates compared to formulations without it, indicating its potential as an absorption enhancer for poorly soluble drugs .
Safety Assessment
The safety profile of this compound has been extensively evaluated by various panels, including the Cosmetic Ingredient Review (CIR). The findings concluded that this compound is safe for use in cosmetics at concentrations typically used in consumer products:
- Irritation Potential : Clinical assessments have shown that this compound has low irritation potential on human skin, making it suitable for sensitive skin formulations .
- Toxicological Studies : Animal studies indicated no significant adverse effects at recommended usage levels, reinforcing its safety as a cosmetic ingredient .
Q & A
How does the degree of polymerization (DP) influence Decyl Glucoside's surfactant properties, and what methods are used to optimize DP for specific applications?
This compound’s surfactant efficacy, including foaming, viscosity, and cleansing power, depends on its DP, which reflects the average number of glucose units per molecule. A DP of 1.6, for example, indicates a mixture of mono- and oligoglucosides. Higher DP increases viscosity and foam stability but may reduce solubility. Researchers can optimize DP by adjusting reaction conditions during synthesis, such as catalyst type (e.g., p-toluenesulfonic acid), glucose-to-alcohol ratios, and temperature . Gas chromatography or mass spectrometry can characterize DP distribution, while rheological studies assess viscosity-foam relationships .
What methodological approaches are recommended to evaluate the skin irritation potential of this compound across formulations?
The Cosmetic Ingredient Review (CIR) panel recommends tiered testing:
- In vitro assays : Use reconstructed human epidermis models (e.g., EpiDerm™) to measure cytotoxicity and IL-1α release.
- Animal studies : Conduct primary dermal irritation indices (PDII) in rabbits, noting concentration-dependent irritation thresholds (e.g., 3–27% active ingredient) .
- Clinical trials : Perform patch testing (e.g., 0.5–10% concentrations) and soap chamber assays to assess cumulative irritation in humans . Adjust formulations with co-surfactants like coco-glucoside to mitigate irritation .
How can contradictory data on this compound’s sensitization potential be resolved?
Discrepancies arise from variations in test models and concentrations. For instance, guinea pig maximization tests (GPMT) showed no sensitization, while murine local lymph node assays (LLNA) indicated potential at >5% concentrations . To resolve contradictions:
- Compare structural variants : Longer alkyl chains (e.g., C14 glucoside) show higher sensitization risk than this compound (C10) .
- Standardize testing protocols using OECD guidelines.
- Conduct epidemiological studies to correlate patch-test reactivity (e.g., 0.5% in SIOPT assays) with real-world product use .
What experimental designs best assess this compound’s environmental biodegradability and ecotoxicity?
Follow OECD 301 standards for biodegradability:
- Ready biodegradability tests : Measure CO₂ evolution in aqueous solutions over 28 days. This compound degrades >60% within 10 days due to its plant-derived structure .
- Aquatic toxicity : Use Daphnia magna acute immobilization tests (EC₅₀ >100 mg/L) and algal growth inhibition assays .
- Soil adsorption studies : Evaluate partitioning coefficients (Kd) to predict mobility in ecosystems .
How does alkyl chain length in glucosides affect interactions with skin lipids and proteins?
Shorter chains (C8–C10) penetrate the stratum corneum more readily, increasing irritation potential, while longer chains (C12–C18) exhibit stronger hydrophobic interactions with lipids, enhancing cleansing but reducing foaming speed. Use molecular dynamics simulations to model alkyl chain interactions with ceramides or keratin. Experimentally, Franz cell assays quantify permeation rates, and circular dichroism assesses protein denaturation .
What strategies optimize this compound’s synergy with ionic surfactants in cleansing formulations?
This compound’s non-ionic nature allows synergistic blending with anionic surfactants (e.g., sodium lauryl sulfate) to reduce irritation. Methods include:
- Phase behavior studies : Construct ternary diagrams to identify micellar stability zones.
- Foam analysis : Use a Ross-Miles apparatus to measure foam height and stability in mixed systems. A 3:1 ratio of this compound to coco-glucoside improves foam density .
- Tensilemetry : Assess interfacial tension reduction in oil-water systems .
How can emulsion stability be enhanced when formulating with this compound?
This compound stabilizes emulsions by reducing Ostwald ripening. Key approaches:
- HLB matching : Pair with high-HLB emulsifiers (e.g., cetearyl glucoside) for O/W emulsions.
- Rheology modifiers : Add xanthan gum or acrylates/C10-30 alkyl acrylate crosspolymer to increase viscosity .
- Accelerated stability testing : Use centrifugation (3,000 rpm for 30 min) and thermal cycling (4°C–40°C) to predict shelf life .
What analytical techniques quantify this compound in complex matrices?
- HPLC-ELSD : Separates glucosides using a C18 column (acetonitrile/water gradient) with evaporative light scattering detection .
- NMR spectroscopy : Identifies anomeric configuration (α/β) and alkyl chain integration via ¹H and ¹³C shifts .
- Surface tensionometry : Measures critical micelle concentration (CMC ≈ 0.1–0.5 mM) using a Du Noüy ring .
How do structural impurities in this compound synthesis impact functionality?
Residual fatty alcohols or glucose polymers from incomplete reactions reduce foaming efficiency and increase irritation. Mitigation strategies:
- Vacuum distillation : Remove unreacted decanol post-synthesis .
- Ion-exchange chromatography : Purify to >93.5% active content .
- FTIR analysis : Monitor OH-stretch bands (3,200–3,600 cm⁻¹) to confirm purity .
What in vitro models best predict this compound’s ocular irritation potential?
The bovine corneal opacity and permeability (BCOP) assay and EpiOcular™ tissue model correlate with Draize test results. This compound scores ≤1.0 (mild) in EpiOcular™ at ≤5% concentrations, aligning with clinical data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
